

# 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile molecular structure and conformation

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## Compound of Interest

Compound Name: 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile

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An In-depth Technical Guide to the Molecular Structure and Conformation of **2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile**

## Executive Summary

**2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile** is a heterocyclic compound featuring a pyridazine core, a scaffold of significant interest in medicinal chemistry and drug discovery. The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and hydrogen bonding capacity, make it an attractive component in the design of novel therapeutic agents.<sup>[1]</sup> The biological activity of molecules like this is intrinsically linked to their three-dimensional shape and conformational flexibility. This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of **2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile**. It is designed for researchers, medicinal chemists, and drug development professionals, offering an integrated approach that combines experimental techniques and computational modeling to elucidate its structural characteristics. We will explore the causality behind experimental choices and outline self-validating protocols for solid-state analysis (X-ray Crystallography), solution-state analysis (NMR Spectroscopy), and in silico modeling (Density Functional Theory), providing a robust framework for its characterization.

## Introduction

### Chemical Identity

**2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile** is comprised of a central chiral carbon atom bonded to a phenyl group, a nitrile moiety, and a 6-chloropyridazin-3-yl heterocycle. Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	73535-73-6	[2][3]
Molecular Formula	C <sub>12</sub> H <sub>8</sub> ClN <sub>3</sub>	[2][3]
Molecular Weight	229.67 g/mol	[2][3]
Canonical SMILES	<chem>N#CC(C1=CC=C(Cl)N=N1)C2=CC=CC=C2</chem>	[3]

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2D Chemical Structure:

## Significance in Medicinal Chemistry

The pyridazine heterocycle is a privileged scaffold in drug discovery. Its unique electronic distribution, characterized by a significant dipole moment and two adjacent nitrogen atoms acting as hydrogen bond acceptors, allows for potent and specific interactions with biological targets.[1] Pyridazine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer agents and EGFR inhibitors.[4] The substitution pattern in **2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile** presents a versatile platform for further chemical modification in structure-activity relationship (SAR) studies.

## The Conformational Question

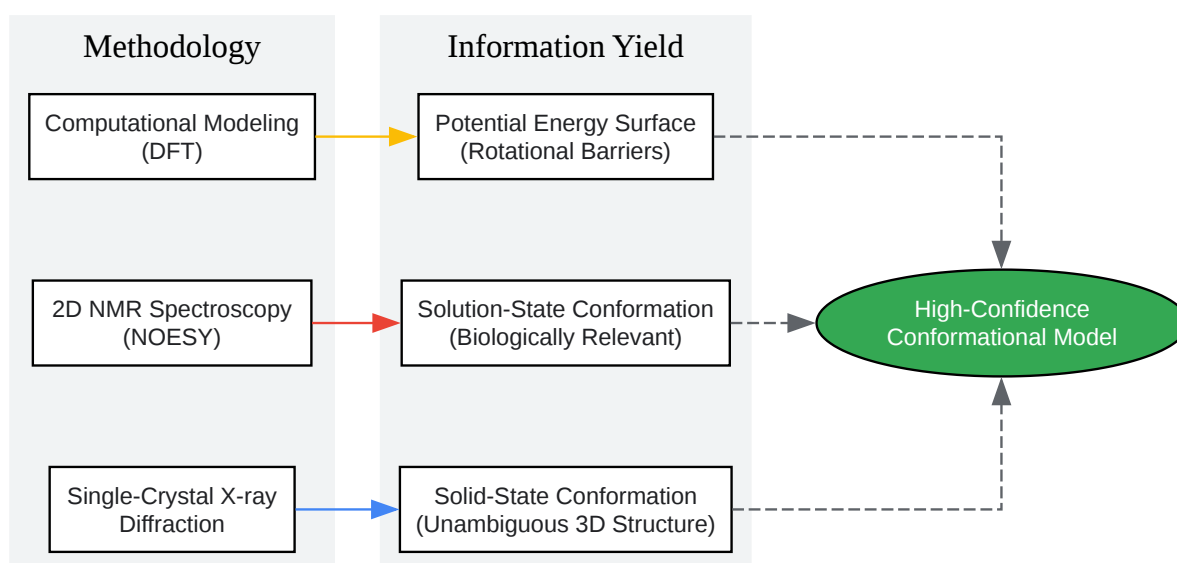
The molecule's overall topology is dictated by the rotation around two key single bonds, defining two critical torsional angles:

- $\tau_1$ : The angle describing the rotation of the pyridazine ring relative to the phenylacetonitrile core.
- $\tau_2$ : The angle describing the rotation of the phenyl ring.

Understanding the preferred values of these angles and the energy barriers between different conformations is paramount, as the molecule's shape directly governs its ability to bind to a target protein's active site.

## An Integrated Approach to Conformational Analysis

A complete understanding of a molecule's conformation requires a multi-pronged approach. No single technique provides the full picture. We advocate for a triad of methodologies: solid-state analysis, solution-state analysis, and computational modeling. This integrated workflow ensures that the data from each method corroborates the others, leading to a high-confidence structural model.



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Caption: Integrated workflow for conformational analysis.

## Experimental Determination of Conformation

## Solid-State Analysis via Single-Crystal X-ray Diffraction

**Expertise & Causality:** Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.<sup>[5]</sup> It provides precise, unambiguous data on bond lengths, bond angles, and torsional angles in the crystalline solid state. This information serves as a crucial benchmark for validating computational models and understanding intrinsic packing forces. Obtaining a high-quality single crystal is often the rate-limiting step, as the quality of the crystal directly dictates the resolution and accuracy of the final structure.<sup>[5]</sup>

### Protocol: Crystallization and Structure Determination

- Crystal Growth (Self-Validating Step):
  - Dissolve 5-10 mg of purified **2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile** in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or dichloromethane).
  - Utilize slow evaporation, vapor diffusion (e.g., with hexane as the anti-solvent), or slow cooling to promote the growth of single, diffraction-quality crystals. The formation of well-defined, non-twinned crystals is the first validation checkpoint.
- Data Collection:
  - Mount a suitable crystal on a goniometer head.
  - Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation) at a low temperature (typically 100 K) to minimize thermal motion.
- Structure Solution and Refinement:
  - Process the diffraction data to obtain integrated intensities.
  - Solve the structure using direct methods or Patterson methods to determine the initial positions of the atoms.
  - Refine the structural model against the experimental data using full-matrix least-squares methods.

- Validation:
  - Assess the quality of the final model using metrics such as the R-factor (agreement factor) and goodness-of-fit (GooF).
  - For a chiral molecule, the absolute configuration is confirmed using the Flack parameter.

## Solution-State Analysis via NMR Spectroscopy

**Expertise & Causality:** While X-ray crystallography provides a static picture, molecules in solution are dynamic and adopt conformations that may differ from the solid state. This solution-phase structure is often more relevant to biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the Nuclear Overhauser Effect (NOE), is a powerful tool for this purpose.<sup>[6]</sup> NOE detects through-space interactions between protons that are close to each other ( $< 5 \text{ \AA}$ ), providing distance constraints that help define the molecule's preferred conformation in solution.

### Protocol: 2D NOESY Experiment

- Sample Preparation:
  - Dissolve ~5 mg of the compound in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a high-quality NMR tube.
  - Ensure the sample is free of particulate matter and paramagnetic impurities, which can interfere with the measurement.
- Data Acquisition:
  - Acquire a high-resolution  $^1\text{H}$  NMR spectrum to assign all proton signals.
  - Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. A mixing time of 500-800 ms is typically appropriate for a molecule of this size.
- Data Analysis:
  - Process the 2D NOESY spectrum.

- Identify cross-peaks that indicate spatial proximity between protons. For instance, an NOE cross-peak between a proton on the phenyl ring and a proton on the pyridazine ring would strongly suggest a specific rotational preference, constraining the possible values of  $\tau_1$  and  $\tau_2$ .

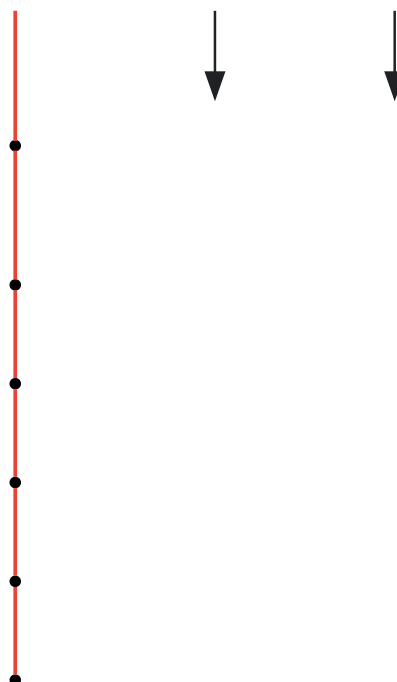
## Computational Conformational Analysis

Expertise & Causality: Computational chemistry, particularly Density Functional Theory (DFT), complements experimental data by providing a detailed map of the molecule's potential energy surface.<sup>[6]</sup> This allows for the identification of all low-energy conformers (local minima) and the transition states (saddle points) that separate them. This information is critical for understanding the molecule's dynamic behavior and the energy cost of adopting a specific "bioactive" conformation required for receptor binding. The choice of functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d,p) or larger) is crucial for balancing computational cost with accuracy.

Relative Energy (kcal/mol)

Torsional Angle  $\tau_1$  (°)

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Caption: Rotational energy profile from a DFT scan.

#### Protocol: DFT-Based Conformational Search

- Initial Structure Generation:
  - Build the 3D structure of **2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile**.
- Conformational Search:
  - Perform a systematic or stochastic conformational search by rotating the key torsional angles ( $\tau_1$  and  $\tau_2$ ).
  - For each generated conformer, perform a geometry optimization using a computationally inexpensive method (e.g., semi-empirical PM7 or a small basis set DFT).
- High-Level Optimization and Energy Calculation:
  - Take the unique low-energy conformers from the initial search and perform a full geometry optimization and frequency calculation using a higher level of theory (e.g., B3LYP/6-31+G(d,p)). The absence of imaginary frequencies confirms a true energy minimum.
- Rotational Barrier Calculation:
  - Perform a relaxed potential energy surface (PES) scan. This involves systematically varying one torsional angle (e.g.,  $\tau_1$ ) in steps (e.g., 10-15°) while allowing all other geometric parameters to relax at each step. This generates a profile of energy versus rotation angle, revealing the barriers to rotation.

Data Presentation: Hypothetical DFT Results

Conformer	Relative Energy (kcal/mol)	Torsional Angle $\tau_1$ (°)	Torsional Angle $\tau_2$ (°)	Dipole Moment (Debye)
1	0.00	45.2	25.8	3.1
2	0.85	-135.5	28.1	3.5
3	1.21	48.9	-150.3	2.9

## Synthesis and Characterization

A plausible synthetic route for this molecule involves the nucleophilic substitution of a suitable chloropyridazine precursor with phenylacetonitrile. This approach is analogous to established methods for creating similar structures.<sup>[7]</sup>

### Protocol: Synthesis via Nucleophilic Substitution

- **Deprotonation:** In a flame-dried, three-neck flask under an inert atmosphere (N<sub>2</sub> or Ar), add phenylacetonitrile to a solution of a strong base (e.g., sodium amide or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or toluene) at 0-25 °C to generate the carbanion.
- **Coupling:** Add a solution of 3,6-dichloropyridazine to the carbanion mixture. Allow the reaction to proceed at room temperature or with gentle heating until completion, monitored by TLC.
- **Workup and Purification:** Quench the reaction carefully with water or a saturated ammonium chloride solution. Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. Purify the crude product by column chromatography or recrystallization to yield the final compound.
- **Characterization:** Confirm the identity and purity of the synthesized **2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile** using standard analytical techniques: <sup>1</sup>H NMR, <sup>13</sup>C NMR, Mass Spectrometry, and IR Spectroscopy.

## Conclusion



The molecular structure and conformational preferences of **2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile** are critical determinants of its potential biological activity. This guide has outlined a robust, integrated strategy for its comprehensive characterization. By combining the definitive solid-state data from X-ray crystallography, the biologically relevant solution-state insights from NMR spectroscopy, and the detailed energetic landscape provided by DFT calculations, researchers can build a high-confidence model of the molecule's behavior. This detailed structural understanding is the cornerstone of rational drug design and is essential for optimizing the interactions between this promising chemical scaffold and its biological targets.

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Address: 3281 E Guasti Rd

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